N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide
Description
N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide is a synthetic compound characterized by a furan-2-carboxamide core linked via a propyl chain to a quinolin-8-yloxy moiety. This structure combines aromatic heterocycles (quinoline and furan) with a flexible alkyl spacer, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(15-8-3-11-22-15)19-10-4-12-21-14-7-1-5-13-6-2-9-18-16(13)14/h1-3,5-9,11H,4,10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBCEZBJARQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=CO3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propyl Linker: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl linker. This reaction is usually carried out in the presence of a base such as potassium carbonate.
Formation of the Furan-2-carboxamide: The final step involves the reaction of the quinoline-propyl intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and furan derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Due to its structural features, it may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and furan derivatives have shown efficacy.
Industry: It may find applications in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide would depend on its specific biological activity. Generally, compounds containing quinoline and furan moieties can interact with various molecular targets, including enzymes, receptors, and DNA. The quinoline moiety is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The furan ring can enhance the compound’s ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its quinoline-furan hybrid system. Key comparisons with analogous molecules are outlined below:
Table 1: Structural Comparison of N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide and Analogs
Key Observations :
- Quinoline vs. Quinazoline/Quinoxaline: The quinolin-8-yloxy group in the target compound may confer distinct electronic properties compared to quinazoline (e.g., dimethoxy substituents in impurity A) or quinoxaline-di-N-oxide derivatives. These differences influence solubility and receptor affinity .
- The absence of this group in the target compound suggests a divergent pharmacological profile .
Toxicity Considerations
- Nitro Group Toxicity: Nitrofurans are associated with genotoxicity, but the target compound avoids this risk .
- Quinoline-Specific Risks: Quinoline derivatives may exhibit hepatotoxicity or photodegradation, necessitating stability studies .
Biological Activity
N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide is a synthetic compound that integrates the structural features of quinoline and furan, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
The compound features a quinoline moiety, which is recognized for its broad spectrum of biological activities, including antibacterial and antiviral properties. The furan ring contributes additional chemical reactivity and potential biological effects.
Mechanism of Action:
- Targeting Pathways: While specific biological targets for this compound remain largely unidentified, it is involved in the synthesis of benzofuran derivatives and has been associated with 8-aminoquinoline directed C–H arylation and transamidation chemistry.
- Biochemical Pathways: The compound's interactions within cellular systems are still under investigation, but its dual structural characteristics suggest potential involvement in various biochemical pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In studies comparing various quinoline derivatives, compounds structurally similar to this compound have shown promising antibacterial activity against resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Antibacterial | Gram-positive bacteria | |
| Quinoline Derivative A | MIC = 6.25 mg/mL | XDR pathogens | |
| Quinoline Derivative B | MIC = 50 µM | E. coli |
Antiviral Activity
Quinoline derivatives have also been evaluated for antiviral properties. For instance, modifications to the quinoline structure have resulted in compounds with enhanced activity against viral infections, such as those caused by H5N1 influenza viruses. The antiviral efficacy often correlates with increased lipophilicity and electron-withdrawing substituents on the anilide ring .
Case Studies
-
Antibacterial Assessment:
- A study conducted on various quinoline derivatives demonstrated that certain modifications significantly enhanced their antibacterial potency against resistant strains. The results indicated that compounds with structural similarities to this compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like ciprofloxacin .
- Antiviral Screening:
Comparative Analysis
The unique combination of quinoline and furan in this compound may confer enhanced biological activity compared to compounds containing only one of these moieties. This hypothesis is supported by comparisons with other known derivatives:
| Compound Type | Activity Profile | Notable Features |
|---|---|---|
| Quinoline Derivatives | Antimicrobial, Antiviral | Established efficacy against various pathogens |
| Furan Derivatives | Antibacterial (e.g., Nitrofurantoin) | Commonly used in clinical settings |
| This compound | Potentially broad-spectrum activity | Unique structural combination |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(quinolin-8-yloxy)propyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Use stepwise coupling of quinolin-8-ol with a propyl linker, followed by furan-2-carboxamide conjugation. Key steps include:
- Nucleophilic substitution : React quinolin-8-ol with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 3-(quinolin-8-yloxy)propanol.
- Activation : Convert the alcohol to a reactive intermediate (e.g., mesylate or tosylate) for amide bond formation.
- Amide coupling : Use coupling agents like HATU or EDC with furan-2-carboxylic acid. Monitor yields via HPLC and optimize solvent (e.g., DCM vs. THF) and temperature (40–60°C) .
- Validation : Confirm intermediate purity via TLC and final product structure via ¹H/¹³C-NMR (e.g., quinoline C-H protons at δ 8.8–9.0 ppm; furan protons at δ 6.3–7.5 ppm) .
Q. Which spectroscopic and computational tools are critical for characterizing this compound?
- Analytical Techniques :
- NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks, particularly for the propyl linker and furan-quinoline regions .
- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 351.14).
- Computational Modeling : Employ Gaussian or ORCA for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and PubChem descriptors (e.g., topological polar surface area) for solubility assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Approach :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability to identify metabolic liabilities (e.g., cytochrome P450 interactions) .
- Dose-Response Analysis : Compare IC₅₀ values in cell lines (e.g., cancer models) with in vivo efficacy using xenograft studies. Adjust formulations (e.g., PEGylation) to enhance tissue penetration .
- Target Engagement : Use SPR or ITC to validate binding affinity to hypothesized targets (e.g., kinases or GPCRs) and correlate with phenotypic outcomes .
Q. What strategies are recommended for impurity profiling and ensuring batch-to-batch consistency?
- Methodology :
- HPLC-DAD/MS : Employ a C18 column (5 µm, 150 mm) with gradient elution (ACN/water + 0.1% TFA) to separate impurities. Compare retention times with known standards (e.g., Alfuzosin-related impurities) .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products (e.g., hydrolyzed amide bonds) .
- Quantitative Limits : Set thresholds per ICH Q3A guidelines (e.g., ≤0.10% for individual unknown impurities) .
Q. How can crystallographic data (e.g., SHELX-refined structures) address discrepancies in proposed molecular conformations?
- Crystallography Workflow :
- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL-2019 with restraints for flexible regions (e.g., propyl linker). Validate using R-factor convergence (<5% Δ between cycles) and CheckCIF .
- Conformational Analysis : Compare torsion angles (e.g., C-O-C in quinoline ether) with DFT-optimized geometries to identify steric clashes or intramolecular H-bonding .
Data Contradiction and Reproducibility
Q. What experimental design principles mitigate variability in biological assays for this compound?
- Best Practices :
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) in triplicate.
- Blinding : Use double-blinded protocols for IC₅₀ determinations to reduce bias.
- Replicates : Perform ≥3 independent experiments with fresh stock solutions to assess batch variability .
Q. Why might computational predictions of solubility/logP conflict with experimental measurements?
- Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
